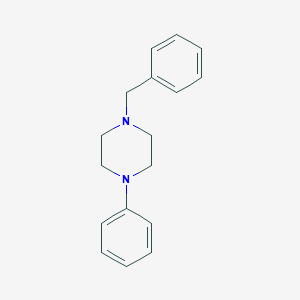

1-苄基-4-苯基哌嗪

描述

1-Benzylpiperazine, commonly referred to as 'Legal X', 'Legal E', or 'A2', is a psychoactive compound that has been increasingly encountered on the clandestine market. It is known for its addictive properties, as demonstrated by its ability to induce dose-dependent place preference in rats, which suggests potential for human abuse. The involvement of the brain's dopaminergic and serotonergic systems in the reward mechanism of 1-benzylpiperazine has been highlighted .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives has been widely explored. For instance, a new designer benzylpiperazine, 4-bromo-2,5-dimethoxybenzylpiperazine, was synthesized from commercially available starting materials and confirmed using two-dimensional NMR correlations and GC-MS . Another study reported the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which showed affinity towards 5-HT1A receptors, with the most promising analogue displaying micromolar affinity . Additionally, a practical synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, was developed with high yields .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives has been elucidated using various spectroscopic techniques. The crystal structure of 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione was determined, revealing a monoclinic space group and extensive hydrogen bonding and π interactions contributing to crystal stabilization . Similarly, the structure of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives was confirmed by X-ray analysis .

Chemical Reactions Analysis

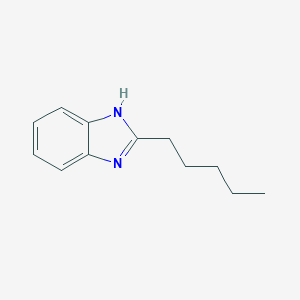

Benzylpiperazine derivatives undergo various chemical reactions. For example, the reductive amination of chromen-2-one with different substituted aromatic aldehydes led to the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds . Another study described the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating, which is a rapid and efficient method .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are closely related to their structure. Quantitative structure-activity relationship studies of 1-(aminocarbonylalkyl)-4-benzylpiperazine derivatives revealed that a small number of methylene groups between the carbonyl and piperazine is favorable for antiulcer activity with low acute toxicity . The antimicrobial activities of novel benzylpiperazine derivatives were also evaluated, showing significant antibacterial and antifungal activity .

科学研究应用

Use in Crystallography and Chemistry

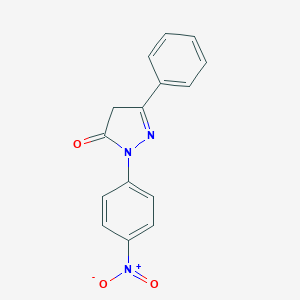

- Specific Scientific Field: Crystallography and Chemistry .

- Summary of the Application: 1-Benzyl-4-phenylpiperazine has been used in the synthesis of complex crystal structures . Two such compounds synthesized include 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine .

- Methods of Application: The synthesis involves attaching either benzoyl and nitrophenyl or 4-bromobenzoyl and phenyl groups to different nitrogen atoms of the piperazine . The compounds crystallize in the orthorhombic and monoclinic crystal systems .

- Results or Outcomes: The resulting molecules consist of a central piperazine ring in a chair conformation . The atom-atom contact coverages were quantified by Hirshfeld surface analysis fingerprint plots .

Use in Pharmacology

- Specific Scientific Field: Pharmacology .

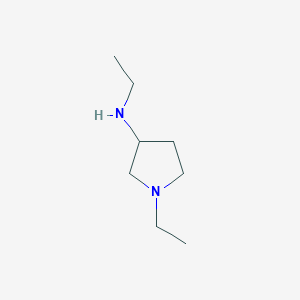

- Summary of the Application: Piperazines are important pharmacophores found in many biologically active compounds across different therapeutic areas . 1-Benzyl-4-phenylpiperazine is a derivative of phenylpiperazine, which has been used in the design and synthesis of potent anticancer agents for prostate cancer .

- Methods of Application: The design and synthesis of phenylpiperazine derivatives involve various chemical procedures .

- Results or Outcomes: Many pharmaceutical compounds are derived from 1-phenylpiperazine, such as oxypertine, trazodone, nefazodone, etc . Valuable insights into recent advances in antimicrobial activity of piperazine derivatives have been provided .

安全和危害

属性

IUPAC Name |

1-benzyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDLHOLWGRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333529 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-phenylpiperazine | |

CAS RN |

3074-46-2 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

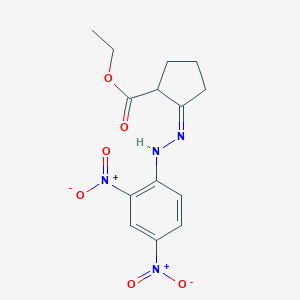

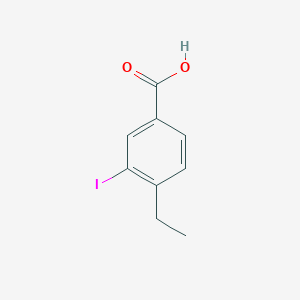

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)

![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)